A Technical Guide to the Identification and Characterization of N-(piperidin-3-ylmethyl)methanesulfonamide
A Technical Guide to the Identification and Characterization of N-(piperidin-3-ylmethyl)methanesulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(piperidin-3-ylmethyl)methanesulfonamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, including its various CAS numbers corresponding to its racemic and stereoisomeric forms. We will delve into the scientific rationale for the synthesis of molecules containing both piperidine and sulfonamide motifs, which are prevalent in numerous pharmacologically active agents. This guide presents detailed, field-proven protocols for the definitive identification and characterization of this molecule using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for establishing identity, structure, and purity. This document is intended to serve as a practical resource for scientists and professionals engaged in the synthesis, quality control, and development of novel therapeutics.
Chemical Identity and CAS Registration
N-(piperidin-3-ylmethyl)methanesulfonamide is a saturated heterocyclic compound featuring a piperidine ring substituted at the 3-position with a methyl group that is, in turn, linked to a methanesulfonamide moiety. The presence of a stereocenter at the 3-position of the piperidine ring means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. This stereochemistry is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The Chemical Abstracts Service (CAS) has assigned specific registration numbers to these different forms, which is crucial for unambiguous identification in research, procurement, and regulatory documentation.
| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| (R)-N-(piperidin-3-ylmethyl)methanesulfonamide | R-enantiomer | 1219832-42-4 | C₇H₁₆N₂O₂S | 192.28 | [1] |
| (S)-N-(piperidin-3-ylmethyl)methanesulfonamide | S-enantiomer | 1219832-41-3 | C₇H₁₆N₂O₂S | 192.28 | [2] |
| (S)-N-(piperidin-3-yl)methanesulfonamide hydrochloride | S-enantiomer Salt | 1349702-26-6 | C₆H₁₅ClN₂O₂S | 214.71 | [3] |
| N-(piperidin-3-yl)methanesulfonamide hydrochloride | Racemic Salt | 2059948-99-9 | C₆H₁₅ClN₂O₂S | 214.72 |
Core Chemical Identifiers (for the free base):
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IUPAC Name: N-(piperidin-3-ylmethyl)methanesulfonamide
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Canonical SMILES: CS(=O)(=O)NCC1CNCCC1
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InChI: InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-5-3-2-4-8-7-5/h5,8-9H,2-4,6-7H2,1H3
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InChI Key: WQJRIADJGXGMEG-UHFFFAOYSA-N
The Rationale: Sulfonamides and Piperidines in Drug Discovery
The deliberate combination of a sulfonamide group and a piperidine scaffold in a single molecule is a well-established strategy in medicinal chemistry. Understanding the individual contributions of these moieties provides the causal framework for their use.
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Sulfonamides: The sulfonamide functional group (-SO₂NH-) is a cornerstone of pharmacology.[4] Initially famous for the "sulfa" class of antibiotics, these compounds are structural mimics of p-aminobenzoic acid (PABA), allowing them to inhibit the bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis.[5][6] Beyond their antibacterial properties, sulfonamides are present in drugs with a vast range of biological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[5][7] Their ability to act as hydrogen bond donors and acceptors makes them effective for binding to enzyme active sites.
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Piperidines: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[8] Its saturated, non-aromatic nature provides a three-dimensional geometry that can be exploited to orient substituents in precise vectors for optimal target engagement. This 3D structure often improves properties like solubility and metabolic stability compared to flat, aromatic rings. The nitrogen atom can be protonated at physiological pH, aiding in aqueous solubility and allowing for ionic interactions with biological targets.[9]
The synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide is therefore driven by the hypothesis that combining the proven pharmacophore of a sulfonamide with the favorable physicochemical and structural properties of a 3-substituted piperidine ring can lead to novel compounds with desirable drug-like properties.
Synthesis and Purification Workflow
While multiple synthetic routes are possible, a common and logical approach involves the sulfonylation of a commercially available or readily synthesized piperidine-based amine. This ensures a convergent and efficient synthesis.
Caption: General workflow for the synthesis of N-(piperidin-3-ylmethyl)methanesulfonamide.
Causality in Experimental Choices:
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Choice of Base: A non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is critical. It neutralizes the HCl byproduct of the reaction without competing with the primary amine of the piperidine substrate in reacting with the electrophilic methanesulfonyl chloride.
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Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both the starting materials and the product, but not the salt byproducts, which can be easily removed during the aqueous workup.
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Temperature Control: The reaction is often started at 0 °C because the addition of methanesulfonyl chloride is exothermic. Slow, controlled addition prevents side reactions and degradation.
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Purification: Silica gel chromatography is the standard method for purifying such compounds. A polar solvent system (e.g., DCM/Methanol) is required to elute the relatively polar product from the silica, separating it from less polar impurities and any unreacted starting material.
Spectroscopic and Analytical Characterization
A multi-technique, orthogonal approach is required for the unambiguous identification and purity assessment of the final compound. This ensures a self-validating system where each analysis provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure of the molecule. Both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis [10][11]
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial; DMSO-d₆ or MeOD are often preferred for their ability to dissolve polar compounds and allow for the observation of exchangeable N-H protons.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Use a standard pulse program with 16 to 32 scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) with a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2.0 seconds.
Predicted Spectroscopic Data:
| ¹H NMR Data (Predicted, in DMSO-d₆) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| ~ 7.1-7.3 (t, 1H, exchangeable, -SO₂NH -) | ~ 49-51 (CH₂, -C H₂-NHSO₂-) |
| ~ 2.9-3.1 (m, 2H, piperidine ring protons adjacent to NH) | ~ 45-47 (CH₂, piperidine ring -C H₂-NH-) |
| ~ 2.85 (s, 3H, -SO₂CH₃ ) | ~ 44-46 (CH₂, piperidine ring -C H₂-NH-) |
| ~ 2.80 (t, 2H, -CH₂ -NHSO₂-) | ~ 39-41 (CH₃, -SO₂C H₃) |
| ~ 2.4-2.6 (m, 2H, piperidine ring protons) | ~ 35-37 (CH, piperidine ring -C H-) |
| ~ 1.5-1.9 (m, 3H, piperidine ring protons + CH) | ~ 30-32 (CH₂, piperidine ring) |
| ~ 1.1-1.4 (m, 2H, piperidine ring protons) | ~ 24-26 (CH₂, piperidine ring) |
| Note: The piperidine N-H proton may be broad or not observed depending on solvent and concentration. | Note: Carbon signals will be sharp singlets due to proton decoupling. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution MS (HRMS) can confirm the elemental composition.
Experimental Protocol: ESI-MS Analysis [11]
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Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
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Analysis: Infuse the sample directly into the source or inject it via an LC system. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
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Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺.
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Calculated Exact Mass for C₇H₁₆N₂O₂S: 192.0932
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Expected [M+H]⁺: m/z 193.1010
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Caption: Predicted ESI-MS fragmentation pathway for the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Experimental Protocol: KBr Pellet Method [10]
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Sample Preparation: Finely grind 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) powder.
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Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.
-
Acquisition: Record the spectrum using an FT-IR spectrometer from 4000 to 400 cm⁻¹, subtracting a background spectrum from a pure KBr pellet.
| Characteristic IR Absorption Bands | Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H Stretch (secondary amine/amide) | 3350 - 3250 | Stretching of the N-H bonds |
| C-H Stretch (aliphatic) | 3000 - 2850 | Stretching of C-H bonds in CH₃, CH₂ |
| S=O Stretch (asymmetric) | 1350 - 1310 | Asymmetric stretching of sulfone |
| S=O Stretch (symmetric) | 1160 - 1120 | Symmetric stretching of sulfone |
| S-N Stretch | 970 - 930 | Stretching of the S-N bond |
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for determining the purity of the compound and is essential for quality control.
Experimental Protocol: Reverse-Phase HPLC
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution is typically most effective.
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Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 210 nm (as the compound lacks a strong chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a coupled Mass Spectrometer (LC-MS).
-
Analysis: Inject a solution of the sample (~1 mg/mL). Purity is determined by integrating the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.
An Orthogonal, Self-Validating System for Compound Identification
Trustworthiness in chemical characterization is achieved not by a single analysis, but by the convergence of data from multiple, orthogonal techniques. Each method validates the others, creating a robust and reliable data package.
Caption: Orthogonal workflow for building a self-validating compound profile.
This workflow demonstrates scientific integrity. HPLC establishes purity, MS confirms the molecular weight, IR verifies the presence of key functional groups, and NMR provides the definitive structural proof. If the data from all four techniques are consistent with the proposed structure, the identity and purity of N-(piperidin-3-ylmethyl)methanesulfonamide can be considered unequivocally confirmed.
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Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Saleem, H. et al. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]
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Kemiezen. (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride CAS 1349702-26-6. [Link]
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Reagent Database. N-METHYL-N-(PIPERIDIN-3-YL)METHANESULFONAMIDE CAS 1179970-60-5. [Link]
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Khan, I. et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
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Aluru, R.G.P. et al. (2019). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. [Link]
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PubMed. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. [Link]
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Procter, D.J. et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
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Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]
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NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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